4-Bromo-3-(cyclopropylmethoxy)pyridine
Overview
Description
4-Bromo-3-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature .Scientific Research Applications
Analgesic Effects
Derivatives of pyridine-4-one, structurally related to 4-Bromo-3-(cyclopropylmethoxy)pyridine, have shown significant analgesic effects. In a study evaluating the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one, all compounds demonstrated significant pain relief in animal models. This suggests the potential of this compound derivatives in developing new pain medications (Hajhashemi et al., 2012).
Induction of Cytochrome P450 Isozymes
Studies have shown that pyridine compounds, including those structurally similar to this compound, can induce various cytochrome P450 (CYP) isozymes. This is significant for drug metabolism and detoxification processes. One study indicated that the skin application of pyridine resulted in the induction of cutaneous monooxygenase activities and an increase in CYP mRNA levels in SENCAR mice (Agarwal et al., 1994).
Radiopharmaceutical Potential
The structural analogs of this compound have been evaluated as potential radiopharmaceuticals. For example, a study on monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium(IV)-99m showed high kidney uptake and retention in animal models, suggesting potential applications in morphologic renal imaging (Edwards et al., 1993).
Anti-Inflammatory Effects
Derivatives of pyridine-4-one, similar to this compound, have demonstrated anti-inflammatory effects in various studies. This includes significant anti-inflammatory activity in carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice, potentially due to iron-chelating properties (Hajhashemi et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of SM coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in SM coupling reactions , it might influence pathways involving carbon–carbon bond formation.
Result of Action
As a reagent in SM coupling reactions , it might contribute to the formation of new carbon–carbon bonds.
Action Environment
Sm coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-bromo-3-(cyclopropylmethoxy)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUQXYXNUGDDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282987 | |
Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610521-11-3 | |
Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610521-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-(cyclopropylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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